Halogen Bond-Enhanced Enzyme Stability
In a T4 lysozyme model, substituting tyrosine at position 18 with m-chlorotyrosine (mClY) increased thermal stability (melting temperature by ∼1 °C and enthalpy by 3 kcal/mol) and enzymatic activity at elevated temperatures (15% higher than wild-type at 40 °C) [1]. This is attributed to a unique Hydrogen bond-Enhanced Halogen Bond (HeX-B) formed by the chlorine atom. Critically, larger halogens (bromine and iodine) could not be accommodated in the same steric environment, resulting in no such stabilization [1]. This class-level inference suggests the 3,5-dichloro variant, which presents two potential sites for such interactions, may offer further unique stabilization pathways compared to mono-chloro or non-halogenated analogs.
| Evidence Dimension | Thermal Stability (Melting Temperature, Tm) |
|---|---|
| Target Compound Data | Data for target compound Fmoc-Tyr(3,5-Dichloro)-OH is inferred from class behavior. mClY increased Tm by ∼1 °C. |
| Comparator Or Baseline | Wild-type T4 lysozyme (non-halogenated Tyr) vs. mClY variant. |
| Quantified Difference | Increase of ∼1 °C in Tm and 3 kcal/mol in melting enthalpy; 15% higher enzymatic activity at 40 °C. |
| Conditions | T4 lysozyme Y18mClY variant analysis using differential scanning calorimetry and enzymatic assays. |
Why This Matters
This evidence demonstrates that chlorinated tyrosines can confer a measurable stability and activity advantage not replicable by other halogens, making Fmoc-Tyr(3,5-Dichloro)-OH a critical component for engineering stabilized protein therapeutics.
- [1] Manna, A., et al. (2018). Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds. *Biochemistry*, 57(28), 4135-4147. View Source
